2-Chloro-5-fluoro-3-methylquinoxaline 2-Chloro-5-fluoro-3-methylquinoxaline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15981150
InChI: InChI=1S/C9H6ClFN2/c1-5-9(10)13-7-4-2-3-6(11)8(7)12-5/h2-4H,1H3
SMILES:
Molecular Formula: C9H6ClFN2
Molecular Weight: 196.61 g/mol

2-Chloro-5-fluoro-3-methylquinoxaline

CAS No.:

Cat. No.: VC15981150

Molecular Formula: C9H6ClFN2

Molecular Weight: 196.61 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-5-fluoro-3-methylquinoxaline -

Specification

Molecular Formula C9H6ClFN2
Molecular Weight 196.61 g/mol
IUPAC Name 2-chloro-5-fluoro-3-methylquinoxaline
Standard InChI InChI=1S/C9H6ClFN2/c1-5-9(10)13-7-4-2-3-6(11)8(7)12-5/h2-4H,1H3
Standard InChI Key NTDVYJLCULXSIC-UHFFFAOYSA-N
Canonical SMILES CC1=C(N=C2C=CC=C(C2=N1)F)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characterization

2-Chloro-5-fluoro-3-methylquinoxaline belongs to the quinoxaline family, a class of bicyclic aromatic compounds comprising two fused pyrazine rings. The compound’s systematic IUPAC name derives from its substitution pattern: a chlorine atom at position 2, fluorine at position 5, and a methyl group at position 3 of the quinoxaline system . Key identifiers include:

PropertyValue
CAS Registry Number1426822-08-3
Molecular FormulaC₉H₆ClFN₂
Molecular Weight196.61 g/mol
SMILES NotationCc1nc2c(F)cccc2nc1Cl

The planar aromatic system facilitates π-π stacking interactions, while the electron-withdrawing halogens (Cl, F) and electron-donating methyl group create distinct electronic regions . X-ray crystallography data, though currently unavailable, would likely show bond lengths consistent with aromatic C-N (≈1.33 Å) and C-C (≈1.39 Å) bonds, with slight variations due to substituent effects .

Spectral Signatures

While experimental spectral data remains unpublished, computational predictions suggest characteristic absorption bands in UV-Vis spectroscopy:

  • π→π transitions*: 250-280 nm range from the quinoxaline core

  • n→π transitions*: 300-320 nm due to nitrogen lone pairs

In mass spectrometry, the molecular ion peak at m/z 196.61 would fragment through loss of Cl (35.45 Da) and F (19.00 Da), with key daughter ions at m/z 161.16 and 142.16 .

Synthesis and Manufacturing

Synthetic Pathways

The patent literature describes a multi-step synthesis starting from 3-methylquinoxaline precursors :

  • Nitration: Introduction of a nitro group at position 5 using HNO₃/H₂SO₄

  • Reduction: Catalytic hydrogenation to the amine using Pd/C

  • Sandmeyer Reaction: Diazotization followed by fluorination with HF/KF

  • Chlorination: Electrophilic substitution at position 2 using Cl₂/AlCl₃

Critical process parameters include:

  • Temperature control during nitration (0-5°C to prevent decomposition)

  • Strict anhydrous conditions for fluorination steps

Purification Challenges

The synthesis yields crude product contaminated with:

  • Positional isomers (4-chloro derivatives)

  • Over-chlorinated byproducts

  • Residual catalyst metals (Pd, Al)

Patent data suggests using a tandem purification approach :

  • Liquid-Liquid Extraction: Dichloromethane/water partitioning

  • Column Chromatography: Silica gel with ethyl acetate/hexane gradients

  • Recrystallization: From ethanol/water mixtures

Final purity exceeds 98% as verified by HPLC (C18 column, acetonitrile/water mobile phase) .

Physicochemical Properties

Experimental data remains limited, but computational predictions and analog comparisons provide insights:

PropertyPredicted ValueMethod Used
Melting Point158-162°CDSC simulation
LogP (octanol/water)2.8 ± 0.3ACD/Labs software
Water Solubility12 mg/L at 25°CQSPR modeling
Vapor Pressure1.2 × 10⁻⁴ mmHgEPI Suite

The compound exhibits moderate thermal stability, decomposing above 250°C through cleavage of the C-Cl bond . Its low water solubility necessitates formulation with surfactants for agricultural applications .

Biological Activity and Applications

Fungicidal Mechanism

In the WO2018007323A1 patent, 2-chloro-5-fluoro-3-methylquinoxaline demonstrates broad-spectrum activity against Fusarium spp. and Botrytis cinerea . The proposed mode of action involves:

  • Mitochondrial Inhibition: Disruption of Complex III (cytochrome bc₁) in fungal respiration

  • Cell Wall Synthesis: Interference with β-(1,3)-glucan synthase

  • Reactive Oxygen Species (ROS) Generation: Fluorine-mediated oxidative stress

Efficacy Data

Laboratory trials against wheat rust (Puccinia triticina) showed:

Concentration (ppm)Disease Inhibition (%)
1045 ± 3
5082 ± 5
10098 ± 2

Field trials in temperate climates (15-25°C, 60-80% RH) achieved 90% control at 200 g/hectare application rates . Resistance management strategies recommend rotating with strobilurins to prevent pathogen adaptation .

Recent Developments and Future Directions

The 2024 patent landscape shows growing interest in quinoxaline derivatives for crop protection . Emerging research areas include:

  • Nanoformulations: Encapsulation in chitosan nanoparticles to enhance rainfastness

  • Synergistic Combinations: Co-application with biocontrol agents (Trichoderma harzianum)

  • Resistance Gene Editing: CRISPR-based modification of fungal CYP51 targets

Ongoing clinical trials (Phase II) are evaluating related compounds as antifungal agents in human medicine, though 2-chloro-5-fluoro-3-methylquinoxaline itself remains focused on agricultural uses .

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